molecular formula C10H9N3S2 B4631308 [(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile

[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile

Cat. No.: B4631308
M. Wt: 235.3 g/mol
InChI Key: FDBOPXHOMCJBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile is a useful research compound. Its molecular formula is C10H9N3S2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.02378965 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Herbicide Antidote Activity : A study by Dotsenko et al. (2016) focused on synthesizing new pyrano[2,3-d]pyrimidines, which showed moderate activity as 2,4-D antidote. This indicates the potential utility of related compounds in agriculture as herbicide antidotes (Dotsenko et al., 2016).

  • Preparation of Esters and Amides : Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showcasing the versatility of these compounds in synthesizing a variety of derivatives with potential applications in pharmaceutical development (Santilli et al., 1971).

  • Antimicrobial Activity : Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, some of which were tested for their antimicrobial activities, indicating the role of such compounds in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Chemical Synthesis and Modification

  • Sono-thermal Oxidation : Memarian and Farhadi (2008) utilized a combination of ultrasound and heat for the oxidation of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates, a method that could be applicable in the modification of related compounds (Memarian and Farhadi, 2008).

  • Dual Inhibitors Synthesis : Gangjee et al. (2009) synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their potential as antitumor agents (Gangjee et al., 2009).

Properties

IUPAC Name

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c1-2-7-5-8-9(14-4-3-11)12-6-13-10(8)15-7/h5-6H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBOPXHOMCJBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile
Reactant of Route 2
[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile
Reactant of Route 3
Reactant of Route 3
[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile
Reactant of Route 4
[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile
Reactant of Route 5
[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile
Reactant of Route 6
[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile

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